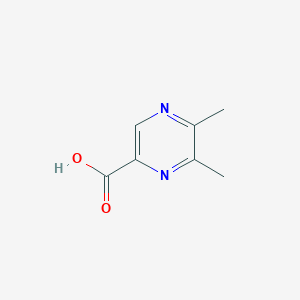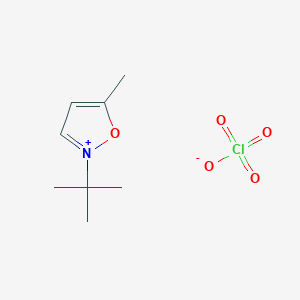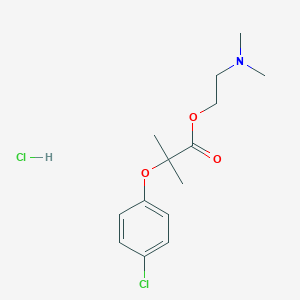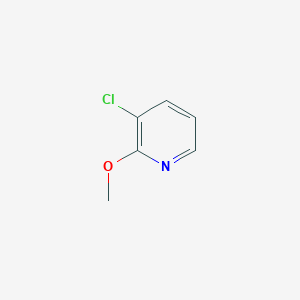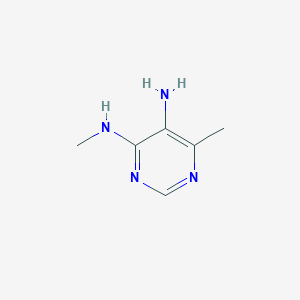
Barbituric acid, 5-butyl-1,3-diphenyl-2-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbituric acid, 5-butyl-1,3-diphenyl-2-thio- is a chemical compound that belongs to the class of barbiturates. It is a white crystalline powder and has been used in scientific research for several decades.
Mécanisme D'action
Barbituric acid, 5-butyl-1,3-diphenyl-2-thio- acts on the central nervous system by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It binds to the GABA-A receptor and increases the opening of the chloride ion channel, which leads to hyperpolarization of the neuron and a decrease in neuronal excitability. This results in sedation, hypnosis, and anesthesia.
Biochemical and Physiological Effects
Barbituric acid, 5-butyl-1,3-diphenyl-2-thio- has several biochemical and physiological effects. It has been found to decrease the rate of oxygen consumption in the brain, which leads to a decrease in cerebral blood flow and metabolic rate. It also decreases the release of excitatory neurotransmitters, such as glutamate, and increases the release of inhibitory neurotransmitters, such as GABA. This results in a decrease in neuronal excitability and a decrease in the activity of the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
Barbituric acid, 5-butyl-1,3-diphenyl-2-thio- has several advantages for lab experiments. It has a rapid onset of action and a short duration of action, which makes it suitable for studies that require quick induction and recovery. It also has a wide safety margin and can be administered at high doses without causing significant adverse effects. However, it has several limitations. It can cause respiratory depression and cardiovascular depression, which can limit its use in certain experimental settings. It can also cause dependence and withdrawal symptoms, which can affect the validity of long-term studies.
Orientations Futures
Barbituric acid, 5-butyl-1,3-diphenyl-2-thio- has several potential future directions in scientific research. It has been found to have potential therapeutic applications in the treatment of various neurological disorders, such as epilepsy and anxiety. It can also be used as a tool to study the mechanisms of GABA-A receptor modulation and neuronal inhibition. Further research is needed to explore its potential therapeutic applications and to develop safer and more effective derivatives.
Conclusion
Barbituric acid, 5-butyl-1,3-diphenyl-2-thio- is a chemical compound that has been used in scientific research as a hypnotic and sedative agent. It acts on the central nervous system by enhancing the activity of the inhibitory neurotransmitter GABA. It has several biochemical and physiological effects and has several advantages and limitations for lab experiments. It has several potential future directions in scientific research, including its potential therapeutic applications and its use as a tool to study the mechanisms of GABA-A receptor modulation and neuronal inhibition.
Méthodes De Synthèse
Barbituric acid, 5-butyl-1,3-diphenyl-2-thio- can be synthesized by the reaction of barbituric acid with 5-butyl-1,3-diphenyl-2-thiourea. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified by recrystallization.
Applications De Recherche Scientifique
Barbituric acid, 5-butyl-1,3-diphenyl-2-thio- has been used in scientific research as a hypnotic and sedative agent. It has also been used as an anticonvulsant and anesthetic agent. It has been found to have potential therapeutic applications in the treatment of various neurological disorders, such as epilepsy and anxiety.
Propriétés
Numéro CAS |
14388-84-2 |
|---|---|
Nom du produit |
Barbituric acid, 5-butyl-1,3-diphenyl-2-thio- |
Formule moléculaire |
C20H20N2O2S |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
5-butyl-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C20H20N2O2S/c1-2-3-14-17-18(23)21(15-10-6-4-7-11-15)20(25)22(19(17)24)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3 |
Clé InChI |
YHZNSJYEXQJKQP-UHFFFAOYSA-N |
SMILES |
CCCCC1C(=O)N(C(=S)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCCCC1C(=O)N(C(=S)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Autres numéros CAS |
14388-84-2 |
Synonymes |
5-Butyl-1,3-diphenyl-2-thiobarbituric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






